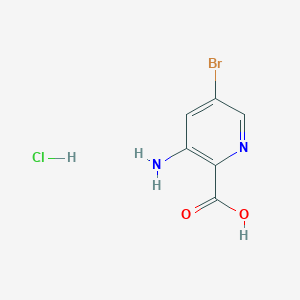

3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride

Description

BenchChem offers high-quality 3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-5-bromopyridine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2.ClH/c7-3-1-4(8)5(6(10)11)9-2-3;/h1-2H,8H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFXZOCQSEINOCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)C(=O)O)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1523570-94-6 | |

| Record name | 2-Pyridinecarboxylic acid, 3-amino-5-bromo-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1523570-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-amino-5-bromopyridine-2-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride

This guide provides a comprehensive overview of a reliable and efficient synthesis pathway for 3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride, a key building block in pharmaceutical and agrochemical research. The presented methodology is grounded in established chemical principles and supported by practical insights to ensure reproducibility and scalability.

Introduction

3-Amino-5-bromopyridine-2-carboxylic acid and its derivatives are versatile intermediates in the synthesis of a wide range of biologically active molecules.[1] The unique arrangement of the amino, bromo, and carboxylic acid functional groups on the pyridine ring allows for diverse chemical modifications, making it a valuable scaffold in drug discovery and the development of novel agrochemicals. This guide will detail a robust two-step synthesis pathway, commencing with the commercially available 3-aminopyridine-2-carboxylic acid.

Synthesis Pathway Overview

The selected synthesis pathway involves two key transformations:

-

Electrophilic Bromination: The regioselective bromination of 3-aminopyridine-2-carboxylic acid at the 5-position using N-bromosuccinimide (NBS).

-

Hydrochlorination: The conversion of the resulting 3-amino-5-bromopyridine-2-carboxylic acid to its hydrochloride salt.

This pathway is chosen for its likely high regioselectivity, mild reaction conditions, and the ready availability of the starting material.

Caption: Overall synthesis workflow for 3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride.

Part 1: Electrophilic Bromination of 3-Aminopyridine-2-carboxylic acid

The introduction of a bromine atom onto the pyridine ring is achieved through electrophilic aromatic substitution. The amino group at the 3-position is a strong activating group and, along with the carboxylic acid at the 2-position, directs the incoming electrophile to the 5-position.

Mechanistic Rationale

The use of N-bromosuccinimide (NBS) as the brominating agent is advantageous as it provides a low concentration of molecular bromine in situ, which helps to control the reaction and minimize the formation of over-brominated byproducts.[2][3] The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile, to facilitate the dissolution of the starting material and the reagents.

Experimental Protocol

Materials:

-

3-Aminopyridine-2-carboxylic acid

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Distilled water

-

Sodium thiosulfate

-

Ethyl acetate

-

Brine

Procedure:

-

To a stirred solution of 3-aminopyridine-2-carboxylic acid (1.0 eq) in anhydrous acetonitrile (10 mL per gram of starting material) at room temperature, add N-bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes.

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate.

-

Remove the acetonitrile under reduced pressure.

-

Add distilled water to the residue and adjust the pH to ~7 with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the organic layer under reduced pressure to yield the crude 3-amino-5-bromopyridine-2-carboxylic acid. The crude product can be purified by recrystallization or column chromatography if necessary.

Part 2: Formation of the Hydrochloride Salt

The final step involves the conversion of the freebase to its hydrochloride salt. This is a standard procedure that often improves the stability and handling characteristics of the compound.

Experimental Protocol

Materials:

-

3-Amino-5-bromopyridine-2-carboxylic acid

-

Hydrochloric acid solution (e.g., 4M in 1,4-dioxane or 2M in diethyl ether)

-

Diethyl ether (anhydrous)

Procedure:

-

Dissolve the crude or purified 3-amino-5-bromopyridine-2-carboxylic acid in a minimal amount of a suitable solvent in which the hydrochloride salt is insoluble (e.g., a mixture of methanol and diethyl ether).

-

To this solution, add a solution of hydrochloric acid (1.1 eq) dropwise with stirring.

-

A precipitate should form upon addition of the acid. Continue stirring for 30 minutes at room temperature.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford the final product, 3-amino-5-bromopyridine-2-carboxylic acid hydrochloride.

Summary of Reaction Parameters

| Step | Reactants | Reagents & Solvents | Temperature | Time | Expected Yield |

| 1 | 3-Aminopyridine-2-carboxylic acid | N-Bromosuccinimide, Acetonitrile | Room Temp. | 4-6 h | 85-95% |

| 2 | 3-Amino-5-bromopyridine-2-carboxylic acid | Hydrochloric acid, Dioxane/Diethyl Ether | Room Temp. | 30 min | >95% |

Alternative Synthesis Pathway: Hydrolysis of 3-Amino-5-bromopyridine-2-carboxamide

An alternative and equally viable route to 3-amino-5-bromopyridine-2-carboxylic acid involves the hydrolysis of 3-amino-5-bromopyridine-2-carboxamide.

Caption: Alternative synthesis via the carboxamide intermediate.

This pathway begins with the reduction of 5-bromo-3-nitropyridine-2-carboxamide using iron in the presence of ammonium chloride to yield 3-amino-5-bromopyridine-2-carboxamide.[4] The subsequent hydrolysis of the carboxamide to the carboxylic acid can be achieved under basic conditions, for example, by refluxing with aqueous sodium hydroxide.[5] The final hydrochlorination step is identical to the one described previously. While this route involves an additional step, it may be advantageous if the starting nitro-carboxamide is more readily available or if the bromination of 3-aminopyridine-2-carboxylic acid proves to be non-selective.

Conclusion

The synthesis of 3-amino-5-bromopyridine-2-carboxylic acid hydrochloride can be efficiently achieved through the direct bromination of 3-aminopyridine-2-carboxylic acid followed by salt formation. The presented protocol offers a straightforward and scalable method for the preparation of this important synthetic intermediate. The alternative pathway through the hydrolysis of the corresponding carboxamide provides a valuable option depending on the availability of starting materials and the desired control over the synthesis. As with all chemical syntheses, appropriate safety precautions should be taken, and all manipulations should be performed in a well-ventilated fume hood.

References

-

PubChem. 3-Amino-5-bromopyridine-2-carboxylic acid. Available at: [Link].

-

Common Organic Chemistry. Bromination. Available at: [Link].

-

Master Organic Chemistry. N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Available at: [Link].

-

Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis of amides and related compounds. Available at: [Link].

Sources

- 1. 3-Amino-5-bromopyridine-2-carboxylic acid | C6H5BrN2O2 | CID 49761581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bromination - Common Conditions [commonorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 3-AMINO-5-BROMOPYRIDINE-2-CARBOXAMIDE | 669066-89-1 [chemicalbook.com]

- 5. Carboxylic acid synthesis by hydrolysis of amides [organic-chemistry.org]

physicochemical properties of 3-Amino-5-bromopyridine-2-carboxylic acid HCl

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-5-bromopyridine-2-carboxylic acid Hydrochloride

Executive Summary

3-Amino-5-bromopyridine-2-carboxylic acid and its hydrochloride (HCl) salt are pivotal heterocyclic building blocks in modern medicinal chemistry. Their utility is prominently highlighted in the synthesis of advanced therapeutic agents, including macrocyclic glucagon-like peptide 1 (GLP-1) receptor agonists for metabolic disorders.[1] A comprehensive understanding of the physicochemical properties of the HCl salt is paramount for researchers in drug discovery and development, as these parameters directly influence compound handling, formulation, analytical method development, and ultimately, bioavailability. This guide provides a detailed analysis of the compound's structural, physical, spectral, and solution-based properties, integrating established data with expert-driven protocols for empirical validation.

Chemical Identity and Structure

Precise identification is the foundation of all chemical research. 3-Amino-5-bromopyridine-2-carboxylic acid HCl is a pyridine derivative featuring three key functional groups: an amino group at the 3-position, a bromine atom at the 5-position, and a carboxylic acid at the 2-position.[2] The hydrochloride salt form enhances stability and can improve aqueous solubility, making it a common choice for handling and formulation.

| Identifier | Value (Free Base) | Value (Hydrochloride Salt) | Reference |

| IUPAC Name | 3-amino-5-bromopyridine-2-carboxylic acid | 3-amino-5-bromopyridine-2-carboxylic acid hydrochloride | [3] |

| Synonyms | 3-Amino-5-bromopicolinic acid | N/A | [3][4] |

| CAS Number | 870997-85-6 | 1523570-94-6 | [3][5][6] |

| Molecular Formula | C₆H₅BrN₂O₂ | C₆H₆BrClN₂O₂ | [3][5][6] |

| Molecular Weight | 217.02 g/mol | 253.48 g/mol | [2][3][5][6] |

| Canonical SMILES | C1=C(C=NC(=C1N)C(=O)O)Br | C1=C(C=NC(=C1N)C(=O)O)Br.Cl | [3] |

| InChI Key | GXXIHPZAIYKHGG-UHFFFAOYSA-N | N/A | [3] |

Core Physicochemical Characteristics

The bulk properties of a compound dictate its behavior from the storage shelf to the reaction flask. The following table summarizes the known and computed properties of the free base, which serve as a baseline for understanding the HCl salt.

| Property | Value (Free Base) | Data Type | Reference |

| Appearance | Light yellow solid | Experimental | [1][4] |

| Melting Point | >170°C (decomposes) | Experimental | [1] |

| Boiling Point | 399.0 ± 42.0 °C at 760 mmHg | Computed | [4] |

| Density | 1.9 ± 0.1 g/cm³ | Computed | [4] |

| XLogP3 | 1.3 | Computed | [3][4] |

| Topological Polar Surface Area | 76.2 Ų | Computed | [3][4] |

Expert Insights:

-

The reported decomposition above 170°C for the free base suggests that thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential to determine the thermal stability and exact melting/decomposition point of the HCl salt, which may differ significantly.[1]

-

The computed XLogP3 value of 1.3 indicates moderate lipophilicity.[3][4] This suggests the compound may possess a reasonable balance between aqueous solubility and membrane permeability, a desirable characteristic for drug candidates.

-

The Topological Polar Surface Area (TPSA) of 76.2 Ų is well within the typical range for orally bioavailable drugs (generally <140 Ų), suggesting good potential for cell permeation.[3][4]

Solubility and Dissociation Constants (pKa)

Solution behavior is critical for any compound intended for biological application. While specific quantitative solubility data for the HCl salt is not readily published, its "water sensitive" nature suggests hygroscopicity and a need for careful handling.[5] The pKa values are arguably the most important, yet undetermined, physicochemical parameters for this molecule, as they govern its charge state, solubility, and receptor interactions at physiological pH.

The molecule possesses three ionizable centers:

-

Carboxylic Acid (acidic): Expected pKa ~2-4.

-

Pyridine Nitrogen (basic): Expected pKa ~1-3 (electron-withdrawing groups reduce basicity).

-

Amino Group (basic): Expected pKa ~2-4.

Determining these values empirically is crucial.

Experimental Protocol: Potentiometric pKa Determination

This protocol provides a robust method for determining the dissociation constants. The causality behind this choice is its precision and ability to resolve multiple pKa values.

Methodology:

-

Preparation: Accurately weigh ~5-10 mg of 3-Amino-5-bromopyridine-2-carboxylic acid HCl and dissolve in a known volume (e.g., 50 mL) of 0.15 M KCl solution to maintain constant ionic strength. A small amount of co-solvent (e.g., methanol or DMSO, <1%) may be used if initial dissolution is difficult.

-

Titration Setup: Use a calibrated pH electrode and an automated titrator. Maintain the temperature at 25°C using a water bath. Purge the solution with nitrogen to prevent CO₂ absorption.

-

Acidic Titration: Titrate the solution with standardized 0.1 M HCl to determine any basic pKa values below the starting pH.

-

Basic Titration: Titrate the solution with standardized 0.1 M NaOH through the expected pKa ranges up to pH 11-12.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. Use specialized software (e.g., Hyperquad) to refine the pKa values from the titration curve.

Sources

- 1. 3-amino-5-bromopyridine-2-carboxylic acid | 870997-85-6 [chemicalbook.com]

- 2. cynorlaboratories.com [cynorlaboratories.com]

- 3. 3-Amino-5-bromopyridine-2-carboxylic acid | C6H5BrN2O2 | CID 49761581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. labsolu.ca [labsolu.ca]

- 6. capotchem.com [capotchem.com]

An In-Depth Technical Guide to 3-Amino-5-bromopyridine-2-carboxylic Acid (CAS 870997-85-6) and its Hydrochloride Salt

Abstract

This technical guide provides a comprehensive overview of 3-Amino-5-bromopyridine-2-carboxylic acid and its hydrochloride salt, a pivotal heterocyclic building block in modern medicinal chemistry. With the CAS Number 870997-85-6 for the free base, this compound serves as a versatile scaffold for the synthesis of complex, biologically active molecules. Its unique trifunctionalized pyridine core—featuring an amino group, a bromine atom, and a carboxylic acid—offers multiple reaction vectors for derivatization. This document, intended for researchers, chemists, and drug development professionals, will detail the compound's physicochemical properties, provide a validated synthesis protocol, discuss analytical characterization methods, and explore its significant applications, particularly in the development of novel therapeutics such as macrocyclic GLP-1 receptor agonists.

Physicochemical and Structural Characterization

3-Amino-5-bromopyridine-2-carboxylic acid is a substituted picolinic acid derivative. The strategic placement of the amino, bromo, and carboxylic acid groups on the pyridine ring creates a molecule with distinct reactive sites, making it a valuable intermediate in multi-step organic synthesis. The amino group can act as a nucleophile or be diazotized, the bromine atom is susceptible to various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and the carboxylic acid is available for amide bond formation.

It is critical to distinguish between the free base and its hydrochloride salt, as their properties differ. The hydrochloride salt, CAS 1523570-94-6, generally exhibits increased stability and solubility in certain solvents, which can be advantageous for storage and specific reaction conditions.

Table 1: Key Physicochemical Properties

| Property | 3-Amino-5-bromopyridine-2-carboxylic acid | 3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride |

| CAS Number | 870997-85-6[1][2][3][4] | 1523570-94-6[5] |

| Molecular Formula | C₆H₅BrN₂O₂[1][2][3] | C₆H₆BrClN₂O₂[5] |

| Molecular Weight | 217.03 g/mol [1][2] | 253.48 g/mol [5] |

| Appearance | Light yellow solid[1][6] | Data not specified, likely a crystalline solid |

| Melting Point | >170°C (with decomposition)[6] | Data not specified |

| Purity | Typically ≥97%[3][5] | Data not specified |

| Storage Conditions | Store at 2-8°C[5] | Store at 2-8°C, under inert gas (Argon)[5] |

| XLogP3 | 1.3[1][2] | Data not specified |

| Polar Surface Area | 76.2 Ų[1][2] | Data not specified |

Synthesis and Purification

The most common and scalable synthesis of 3-Amino-5-bromopyridine-2-carboxylic acid involves the hydrolysis of its corresponding amide precursor, 3-amino-5-bromopyridine-2-carboxamide. This method is reliable and typically results in high yields.

Workflow for Synthesis

Caption: Synthesis workflow from amide precursor to final acid.

Detailed Experimental Protocol

This protocol is a self-validating system, where successful precipitation upon neutralization serves as a primary indicator of reaction completion, which is then confirmed by analytical methods.

-

Reaction Setup: To a 100 mL round-bottom flask, add 3-amino-5-bromopyridine-2-carboxamide (1.05 g, 4.9 mmol).[6]

-

Hydrolysis: Prepare a solution of aqueous sodium hydroxide (0.98 g NaOH in 10 mL of water, 24.5 mmol) and add it to the flask.[6]

-

Causality Insight: A stoichiometric excess of NaOH is used to ensure complete and rapid hydrolysis of the amide under reflux conditions. The hydroxide ion acts as the nucleophile, attacking the carbonyl carbon of the amide.

-

-

Heating: Stir the reaction mixture at reflux temperature for approximately 5 hours.[1][6] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After cooling the mixture to room temperature, remove the volatile components (primarily water) under reduced pressure to obtain a residue.[1][6]

-

Precipitation & Isolation: Cool the residue in an ice bath to 0°C. Slowly add 2N HCl dropwise with stirring to neutralize the solution to a pH of 7.0.[1][6]

-

Causality Insight: The product is soluble in its sodium salt form at high pH. Acidification protonates the carboxylate, rendering the zwitterionic/neutral molecule insoluble in the aqueous medium, causing it to precipitate out of the solution. Performing this at 0°C maximizes precipitation and minimizes potential degradation.

-

-

Purification: Collect the resulting light yellow precipitate by filtration. Wash the solid with cold water and dry it under vacuum to yield the final product (typical yield: ~95%).[1][6]

Analytical Validation and Spectral Data

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Table 2: Spectral Data for 3-Amino-5-bromopyridine-2-carboxylic acid

| Analysis Type | Data and Interpretation |

| ¹H NMR | (300 MHz, DMSO-d₆): δ 7.65 (d, J=2.1 Hz, 1H), 7.20 (d, J=2.1 Hz, 1H), 7.01-7.16 (br s, 2H).[6] Interpretation: The two doublets correspond to the two aromatic protons on the pyridine ring. The broad singlet integrates to two protons, representing the amino group (NH₂). |

| LC-MS (ESI) | Calculated (M): 215.9 g/mol ; Measured ([M+H]⁺): 217.0 m/z.[6] Interpretation: The mass spectrometry data confirms the molecular weight of the compound, with the common M+H adduct observed under electrospray ionization. |

| Other | Full spectral data including ¹³C NMR and IR are often available from commercial suppliers upon request.[4][7] |

Core Applications in Drug Discovery and Development

3-Amino-5-bromopyridine-2-carboxylic acid is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its utility stems from its capacity to serve as a rigid scaffold onto which diverse functionalities can be built.

Key Intermediate Role

Caption: Role as a versatile scaffold in synthesizing diverse compounds.

-

GLP-1 Receptor Agonists: The compound is explicitly cited for its use in the preparation of macrocyclic glucagon-like peptide 1 (GLP-1) receptor agonists.[6] These are a significant class of drugs used to treat type 2 diabetes and obesity. The carboxylic acid and amino group likely participate in forming the complex macrocyclic amide structure.

-

Pyridinamide and Indoline Compounds: It is also a precursor for other classes of pyridinamide and indoline compounds, highlighting its broad utility in building diverse chemical libraries for screening.[6]

-

Neurological and CNS Disorders: The closely related scaffold, 3-Amino-5-bromopyridine, is a key intermediate in synthesizing pharmaceuticals targeting neurological disorders.[8] This suggests that derivatives of the title compound are promising candidates for CNS-related drug discovery programs.

-

Agrochemicals: While a distinct application, the 3-amino-5-bromopyridine core is also found in the development of pesticides and herbicides, demonstrating the general versatility of this chemical motif in creating biologically active molecules.[8]

Handling, Storage, and Safety

As with any laboratory chemical, proper handling and storage are paramount to ensure safety and maintain compound integrity.

-

Safety: The compound is categorized as an irritant.[1] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood. For complete safety information, consult the official Safety Data Sheet (SDS).[9]

-

Storage: To prevent degradation, the compound should be stored in a tightly sealed container in a cool, dry place, typically at 2-8°C.[5] For the hydrochloride salt, storage under an inert argon atmosphere is recommended to protect it from moisture and atmospheric contaminants.[5]

-

Transportation: It is classified as non-hazardous for all modes of transport.[1]

Conclusion

3-Amino-5-bromopyridine-2-carboxylic acid and its hydrochloride salt are indispensable building blocks for the modern medicinal chemist. The compound's trifunctionalized nature provides a robust and versatile platform for constructing complex molecular architectures with significant therapeutic potential. Its established role in synthesizing GLP-1 receptor agonists underscores its importance in developing treatments for metabolic diseases. With well-defined synthesis and characterization protocols, this intermediate is poised to remain a valuable tool in the ongoing quest for novel and effective pharmaceuticals.

References

-

3-Amino-5-bromopyridine-2-carboxylic acid. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

3-Amino 5-Bromo 2-Carboxylic Acid (870997-85-6). (n.d.). Cynor Laboratories. Retrieved January 20, 2026, from [Link]

-

3-amino-5-bromopyridine-2-carboxylic acid hydrochloride (C6H5BrN2O2). (n.d.). PubChemLite. Retrieved January 20, 2026, from [Link]

-

3-aminopyridine. (n.d.). Organic Syntheses Procedure. Retrieved January 20, 2026, from [Link]

-

3-Amino-5-bromopyridine-2-carboxylic Acid. (n.d.). MySkinRecipes. Retrieved January 20, 2026, from [Link]

-

Synthesis of 2-Amino-5-bromopyridine. (2010). ResearchGate. Retrieved January 20, 2026, from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 3-Amino-5-bromopyridine-2-carboxylic acid | C6H5BrN2O2 | CID 49761581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cynorlaboratories.com [cynorlaboratories.com]

- 4. 870997-85-6|3-Amino-5-bromopyridine-2-carboxylic Acid|BLD Pharm [bldpharm.com]

- 5. labsolu.ca [labsolu.ca]

- 6. 3-amino-5-bromopyridine-2-carboxylic acid | 870997-85-6 [chemicalbook.com]

- 7. 3-amino-5-bromopyridine-2-carboxylic acid(870997-85-6) 1H NMR spectrum [chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

- 9. 3-amino-5-bromopyridine-2-carboxylic acid - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 3-Amino-5-bromopyridine-2-carboxylic Acid: Starting Materials and Strategic Approaches

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-5-bromopyridine-2-carboxylic acid is a pivotal building block in contemporary drug discovery and development, serving as a key intermediate for a range of pharmaceutically active compounds.[1][2][3] Its unique trifunctionalized pyridine scaffold allows for diverse chemical modifications, making it a valuable asset in the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound, with a detailed focus on the selection of starting materials and the rationale behind various reaction pathways. We will delve into the mechanistic underpinnings of these transformations, offering field-proven insights to guide researchers in their synthetic endeavors.

Introduction: The Strategic Importance of 3-Amino-5-bromopyridine-2-carboxylic Acid

The pyridine ring is a ubiquitous motif in medicinal chemistry, and its substituted derivatives are at the core of numerous therapeutic agents. The specific arrangement of the amino, bromo, and carboxylic acid functionalities in 3-amino-5-bromopyridine-2-carboxylic acid offers three distinct points for chemical elaboration. The amino group can participate in amide bond formation, the carboxylic acid can be converted to a variety of functional groups, and the bromo substituent is amenable to a wide array of cross-coupling reactions. This versatility has cemented its role as a critical intermediate in the synthesis of targeted therapies.[2]

This guide will explore the most prevalent and practical synthetic routes to this valuable compound, providing a comparative analysis of the different approaches to empower chemists to select the most suitable pathway for their specific needs.

Synthetic Strategies and Starting Material Analysis

The synthesis of 3-amino-5-bromopyridine-2-carboxylic acid can be approached from several different starting materials. The choice of a particular route often depends on the availability of precursors, desired scale of the reaction, and tolerance to specific reaction conditions. Below, we dissect the most common and effective strategies.

Route 1: Hydrolysis of 3-Amino-5-bromo-pyridine-2-carboxamide

This is the most direct and often highest-yielding method, provided the starting carboxamide is accessible. The transformation involves a simple hydrolysis of the amide functionality to the corresponding carboxylic acid.

Causality Behind Experimental Choices:

-

Base-catalyzed hydrolysis: Using a strong base like sodium hydroxide is effective for this conversion. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the amide. The reaction is typically heated to drive it to completion.[4]

-

Acid-catalyzed hydrolysis: Concentrated acids like hydrochloric acid can also be employed.[4] The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water.

Experimental Protocol: Hydrolysis of 3-Amino-5-bromo-pyridine-2-carboxamide [4]

-

To a solution of 3-amino-5-bromo-pyridine-2-carboxamide (1.0 eq) in water, add a solution of sodium hydroxide (4.0-5.0 eq) in water.

-

Heat the reaction mixture to reflux and stir for 5 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to 0°C.

-

Carefully neutralize the mixture to a pH of 7 using a 2N HCl solution.

-

The product will precipitate out of the solution as a solid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 3-amino-5-bromopyridine-2-carboxylic acid.

Data Presentation: Comparison of Hydrolysis Conditions

| Parameter | Base-Catalyzed Hydrolysis | Acid-Catalyzed Hydrolysis |

| Reagent | Sodium Hydroxide | Concentrated Hydrochloric Acid |

| Solvent | Water | Water |

| Temperature | Reflux | 100°C |

| Reaction Time | ~5 hours | ~20 hours |

| Yield | High (e.g., 95%)[4] | Moderate (e.g., 55%)[4] |

| Workup | Neutralization with acid | Neutralization with base |

Logical Relationship Diagram: Hydrolysis Route

Caption: Hydrolysis of the amide precursor.

Route 2: Hofmann Rearrangement of a Pyridine-2,3-dicarboxamide Derivative

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[5][6][7][8][9] This strategy can be ingeniously applied to the synthesis of 3-aminopyridine derivatives.

Conceptual Framework:

The synthesis would begin with a suitably brominated pyridine-2,3-dicarboxylic acid derivative. This diacid would be converted to a diamide or a cyclic imide, which would then undergo a Hofmann rearrangement to furnish the desired 3-amino-5-bromopyridine-2-carboxylic acid. A more direct approach starts with a brominated pyridine-2-carboxamide, which is then subjected to the Hofmann degradation.

Causality Behind Experimental Choices:

-

Hypobromite Formation: The reaction is initiated by the in situ formation of sodium hypobromite from bromine and a strong base like sodium hydroxide.[5]

-

N-Bromination and Rearrangement: The primary amide is first N-brominated, followed by deprotonation to form an N-bromoamide anion. This intermediate undergoes a concerted rearrangement where the group attached to the carbonyl carbon migrates to the nitrogen, displacing the bromide ion and forming an isocyanate.[6]

-

Hydrolysis of the Isocyanate: The isocyanate intermediate is then hydrolyzed in the aqueous basic medium to a carbamic acid, which spontaneously decarboxylates to yield the primary amine.[7]

A related synthesis starts from 5-bromonicotinamide, which undergoes a Hofmann rearrangement to produce 5-bromo-3-aminopyridine.[10] This intermediate would then require a subsequent carboxylation step at the 2-position, which can be challenging to achieve with high regioselectivity.

Experimental Protocol: Hofmann Rearrangement of 5-Bromonicotinamide [10]

-

Prepare a solution of sodium hydroxide in water and cool it in an ice bath.

-

Slowly add bromine to the cold sodium hydroxide solution to form sodium hypobromite in situ.

-

Add 5-bromonicotinamide to the pre-cooled hypobromite solution.

-

Allow the reaction mixture to warm to room temperature and then heat to approximately 70°C for 1 hour.

-

After cooling, extract the product, 5-bromo-3-aminopyridine, with an organic solvent.

-

Dry the organic phase and concentrate under reduced pressure.

-

The crude product can be purified by chromatography.

Experimental Workflow: Hofmann Rearrangement

Caption: Workflow for the Hofmann rearrangement.

Route 3: Reduction of 5-Bromo-3-nitropyridine-2-carboxylic Acid

The reduction of a nitro group to an amine is a fundamental and reliable transformation in organic synthesis. This approach necessitates the synthesis of the nitro-substituted precursor, 5-bromo-3-nitropyridine-2-carboxylic acid.

Synthetic Considerations:

The synthesis of the starting material itself can be a multi-step process, often involving the nitration of a brominated pyridine derivative. For instance, 2-amino-5-bromopyridine can be nitrated to give 2-amino-5-bromo-3-nitropyridine.[11] However, achieving the desired substitution pattern for the target molecule's precursor can be complex. A more straightforward analogy is the synthesis of 3-aminopyridine-2-carboxylic acid from 3-nitropyridine-2-carboxylic acid.[12]

Causality Behind Experimental Choices:

-

Catalytic Hydrogenation: This is a clean and efficient method for nitro group reduction. A catalyst such as palladium on carbon (Pd/C) is commonly used in the presence of hydrogen gas.[12] The reaction is typically carried out in a protic solvent like water or ethanol.

-

Metal-Acid Reduction: A classic method involves the use of a metal, such as iron, tin, or zinc, in the presence of an acid like hydrochloric acid. This method is robust and often used for large-scale syntheses.

Experimental Protocol: Reduction of a 3-Nitropyridine-2-carboxylic Acid Derivative [12]

-

Dissolve the 3-nitropyridine-2-carboxylic acid derivative and sodium bicarbonate in distilled water.

-

De-gas the system and replace the atmosphere with nitrogen.

-

Add 10% palladium on carbon catalyst.

-

Replace the nitrogen atmosphere with hydrogen and stir the reaction mixture at room temperature.

-

Monitor the reaction until completion (typically 24-50 hours).

-

Filter off the catalyst and adjust the pH of the filtrate to weakly acidic with 1N HCl.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

The product can be purified by recrystallization.

Signaling Pathway Diagram: Reduction Route

Caption: Reduction of the nitro precursor.

Conclusion and Future Perspectives

The synthesis of 3-amino-5-bromopyridine-2-carboxylic acid can be accomplished through several viable routes, each with its own set of advantages and challenges. The hydrolysis of the corresponding carboxamide is the most straightforward approach, offering high yields. The Hofmann rearrangement provides an elegant method for constructing the 3-aminopyridine moiety, while the reduction of a nitro precursor is a reliable and well-established transformation.

The choice of the optimal synthetic strategy will be dictated by factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the technical capabilities of the laboratory. As the demand for this versatile building block continues to grow in the pharmaceutical industry, the development of more efficient, cost-effective, and sustainable synthetic methods will remain an area of active research.

References

-

Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]

- Barandun, N., et al. (2021). Deaminative chlorination of aminoheterocycles.

-

ResearchGate. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

- ACS Publications. (2026). Targeting Metabolic and pH Regulatory Pathways in Cancer via Dual Inhibition of Nicotinamide Phosphoribosyltransferase and Carbonic Anhydrases IX and XII.

- Google Patents. (n.d.). EP0436088A1 - Process for the preparation of 3-aminopyrazine-2-carboxylic acid and of the corresponding alkali salts.

- Google Patents. (n.d.). EP0416220A1 - Process for the preparation of 3-aminopyrazine-2-carboxylic acid methyl ester.

-

PMC. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-5-bromopyridine-2-carboxylic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Hofmann rearrangement. Retrieved from [Link]

-

Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Retrieved from [Link]

- Google Patents. (n.d.). US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction.

- Google Patents. (n.d.). CN101704781B - Preparation method of amino pyridine bromide compound.

-

Chemistry Steps. (n.d.). Hofmann Rearrangement. Retrieved from [Link]

-

YouTube. (2021). Hofmann rearrangement reaction | mechanism with solved problems | organic chemistry. Retrieved from [Link]

-

Scribd. (2022). Hofmann Rearrangement Explained. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 3-Amino-5-bromopyridine-2-carboxylic Acid. Retrieved from [Link]

Sources

- 1. 3-Amino-5-bromopyridine-2-carboxylic acid | C6H5BrN2O2 | CID 49761581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-Amino-5-bromopyridine-2-carboxylic Acid [myskinrecipes.com]

- 4. echemi.com [echemi.com]

- 5. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 8. youtube.com [youtube.com]

- 9. scribd.com [scribd.com]

- 10. 3-Amino-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. 3-Amino-2-pyridinecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-amino-5-bromopyridine-2-carboxylic acid hydrochloride, a pivotal building block in contemporary medicinal chemistry. We will delve into its molecular structure, synthesis, spectroscopic characterization, reactivity, and applications, with a particular focus on its role in the development of novel therapeutics.

Molecular Structure and Physicochemical Properties

3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride is a heterocyclic compound featuring a pyridine core substituted with an amino group, a bromine atom, and a carboxylic acid. The hydrochloride salt form enhances its stability and solubility in aqueous media, which can be advantageous in various synthetic applications.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₆BrClN₂O₂ | [1] |

| Molecular Weight | 253.48 g/mol | [1] |

| CAS Number | 1523570-94-6 | [1] |

| Appearance | Expected to be a solid, likely a light yellow to brown powder | [2] |

| Melting Point | >170°C (decomposes) for the free acid | [2] |

The presence of both electron-donating (amino) and electron-withdrawing (bromo and carboxylic acid) groups on the pyridine ring imparts a unique electronic character to the molecule, influencing its reactivity and potential for diverse chemical transformations. The bromine atom at the 5-position serves as a versatile handle for various cross-coupling reactions, while the amino and carboxylic acid moieties offer sites for amide bond formation and other functionalizations.

Synthesis and Purification

The synthesis of 3-amino-5-bromopyridine-2-carboxylic acid hydrochloride is typically achieved through the hydrolysis of its corresponding amide precursor, followed by acidification to form the hydrochloride salt. This approach offers a reliable and high-yielding route to the target compound.

Experimental Protocol: Synthesis of 3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride

This protocol is based on the established hydrolysis of 3-amino-5-bromopyridine-2-carboxamide.[2]

Step 1: Hydrolysis of 3-Amino-5-bromopyridine-2-carboxamide

-

To a 100 mL round-bottom flask, add 3-amino-5-bromopyridine-2-carboxamide (1.05 g, 4.9 mmol).

-

Add a solution of sodium hydroxide (0.98 g, 24.5 mmol) dissolved in 10 mL of deionized water.

-

Heat the reaction mixture to reflux and stir for 5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

Step 2: Formation and Isolation of the Hydrochloride Salt

-

Remove the volatile components from the reaction mixture by distillation under reduced pressure.

-

Cool the resulting residue to 0°C in an ice bath.

-

Carefully neutralize the residue to a pH of approximately 7.0 by the dropwise addition of 2N hydrochloric acid. This step facilitates the precipitation of the free carboxylic acid. To ensure the formation of the hydrochloride salt, further careful addition of HCl to a more acidic pH may be employed, followed by isolation.

-

Collect the resulting precipitate by filtration.

-

Wash the solid with a small amount of cold deionized water and then with a suitable organic solvent (e.g., diethyl ether) to remove any non-polar impurities.

-

Dry the collected solid under vacuum to yield 3-amino-5-bromopyridine-2-carboxylic acid as a light yellow solid. The hydrochloride salt can be obtained by subsequent treatment with HCl in a suitable solvent.

Caption: Synthetic workflow for 3-amino-5-bromopyridine-2-carboxylic acid.

Spectroscopic Characterization

A thorough spectroscopic analysis is essential for the unambiguous identification and quality control of 3-amino-5-bromopyridine-2-carboxylic acid hydrochloride.

¹H NMR Spectroscopy

The ¹H NMR spectrum of the free acid, 3-amino-5-bromopyridine-2-carboxylic acid, in DMSO-d₆ is reported to show the following signals: δ 7.65 (d, J=2.1 Hz, 1H), 7.20 (d, J=2.1 Hz, 1H), 7.01-7.16 (br s, 2H).[2] The two doublets correspond to the aromatic protons on the pyridine ring, and the broad singlet is indicative of the amino protons. For the hydrochloride salt, a downfield shift of the aromatic protons and the amino protons would be expected due to the protonation of the pyridine nitrogen and/or the amino group.

¹³C NMR Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of 3-amino-5-bromopyridine-2-carboxylic acid hydrochloride is expected to exhibit characteristic absorption bands. These would include broad O-H stretching vibrations from the carboxylic acid, N-H stretching from the amino group, and a strong C=O stretching vibration from the carboxylic acid carbonyl group.

Mass Spectrometry

The mass spectrum of the free acid shows a measured [M+H]⁺ ion at m/z 217.0.[2] For the hydrochloride salt, under appropriate ionization conditions, the mass spectrum would be expected to show the molecular ion of the free acid.

Reactivity and Synthetic Applications in Drug Discovery

3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride is a valuable building block in medicinal chemistry due to its trifunctional nature. The bromine atom is particularly useful for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The bromine atom at the 5-position is amenable to Suzuki-Miyaura coupling reactions, allowing for the formation of a new carbon-carbon bond with a wide range of boronic acids or esters. This is a powerful strategy for the synthesis of biaryl compounds, which are common motifs in kinase inhibitors and other biologically active molecules.

Caption: General scheme for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The C-Br bond can also participate in Buchwald-Hartwig amination reactions, enabling the introduction of various amine functionalities at the 5-position of the pyridine ring. This is a key transformation for the synthesis of compounds with improved pharmacokinetic properties and target engagement.

Amide Bond Formation

The carboxylic acid at the 2-position and the amino group at the 3-position provide handles for amide bond formation. The carboxylic acid can be coupled with a variety of amines to generate a library of amides, while the amino group can react with carboxylic acids or their activated derivatives.

Application in Kinase Inhibitor Synthesis

The 3-aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. The amino group often forms a key hydrogen bond interaction with the hinge region of the kinase ATP-binding site. The ability to functionalize the 5-position via cross-coupling reactions allows for the exploration of the solvent-exposed region of the active site, which is crucial for achieving potency and selectivity. This compound is a valuable starting material for the synthesis of inhibitors targeting a range of kinases implicated in cancer and other diseases.

Analytical Methods for Quality Control

Ensuring the purity and identity of 3-amino-5-bromopyridine-2-carboxylic acid hydrochloride is critical for its use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose.

Proposed HPLC Method

A reversed-phase HPLC method would be appropriate for the analysis of this compound. A C18 column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) would likely provide good separation from potential impurities. Detection can be achieved using a UV detector at a wavelength where the compound exhibits strong absorbance.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be taken when handling 3-amino-5-bromopyridine-2-carboxylic acid hydrochloride.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride is a highly versatile and valuable building block for drug discovery and development. Its trifunctional nature allows for a wide range of chemical modifications, making it an ideal starting material for the synthesis of diverse libraries of compounds. The strategic application of this intermediate, particularly in the construction of kinase inhibitors, underscores its importance in the pursuit of novel therapeutics. This guide provides a foundational understanding of its properties and applications, empowering researchers to effectively utilize this key molecule in their synthetic endeavors.

References

-

PubChem Compound Summary for CID 91800844, 3-amino-5-bromopyridine-2-carboxylic acid hydrochloride. PubChem. [Link].

-

3-amino-5-bromopyridine-2-carboxylic acid hydrochloride. PubChemLite. [Link].

-

The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link].

-

3-amino-5-bromopyridine-2-carboxylic acid hydrochloride Specifications. Capot Chemical. [Link].

Sources

Spectroscopic Profile of 3-Amino-5-bromopyridine-2-carboxylic Acid: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-Amino-5-bromopyridine-2-carboxylic acid, a key building block in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the rationale behind experimental choices and provides field-proven insights into the structural elucidation of this important heterocyclic compound.

Introduction: The Significance of 3-Amino-5-bromopyridine-2-carboxylic Acid

3-Amino-5-bromopyridine-2-carboxylic acid (C₆H₅BrN₂O₂) is a substituted pyridine derivative with a unique arrangement of functional groups—an amino group, a bromine atom, and a carboxylic acid—that make it a versatile precursor in organic synthesis.[1][2] Its structural features are pivotal for its application in the development of novel therapeutic agents and functional materials. Accurate and comprehensive spectroscopic characterization is the cornerstone of its application, ensuring identity, purity, and providing a foundation for understanding its chemical reactivity. This guide presents a detailed spectroscopic analysis to support such endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Amino-5-bromopyridine-2-carboxylic acid, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to one another.

Experimental Data Summary

The reported ¹H NMR data for 3-Amino-5-bromopyridine-2-carboxylic acid, acquired on a 300 MHz spectrometer using DMSO-d₆ as the solvent, is summarized below.[3][4]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.65 | Doublet (d) | 2.1 | H-6 |

| 7.20 | Doublet (d) | 2.1 | H-4 |

| 7.01-7.16 | Broad Singlet (br s) | - | -NH₂ |

Interpretation and Expert Insights

-

Aromatic Protons (H-4 and H-6): The pyridine ring exhibits two aromatic protons, appearing as distinct doublets at 7.65 and 7.20 ppm. The downfield shift of these protons is characteristic of their location on an electron-deficient pyridine ring. The small coupling constant (J = 2.1 Hz) is indicative of a meta-coupling between H-4 and H-6, which is a key piece of evidence confirming their 1,3-relationship on the pyridine ring.

-

Amino Protons (-NH₂): The two protons of the amino group appear as a broad singlet between 7.01 and 7.16 ppm. The broadness of this signal is a result of quadrupole broadening from the nitrogen atom and potential chemical exchange with residual water in the DMSO-d₆ solvent. The integration of this signal corresponds to two protons.

-

Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid group is expected to be highly deshielded and would typically appear as a very broad singlet far downfield, often above 12 ppm.[5][6] This signal was not explicitly reported in the available data, which could be due to rapid exchange with the solvent or its extreme broadness.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Expected ¹³C NMR Chemical Shifts

| Expected Chemical Shift (δ) ppm | Assignment | Rationale |

| ~165-170 | C=O | The carboxylic acid carbonyl carbon is expected in this downfield region.[6] |

| ~150-155 | C-2 | The carbon bearing the carboxylic acid group is deshielded. |

| ~145-150 | C-3 | The carbon attached to the amino group is significantly shielded by its electron-donating effect. |

| ~140-145 | C-6 | The C-H carbon adjacent to the nitrogen atom is deshielded. |

| ~120-125 | C-4 | The second C-H carbon of the pyridine ring. |

| ~110-115 | C-5 | The carbon bearing the bromine atom is shielded due to the "heavy atom effect". |

Causality Behind Expected Shifts: The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group, combined with the electron-donating effect of the amino group and the influence of the bromine atom, all contribute to the final chemical shifts of the carbon atoms in the molecule.

Experimental Protocol for NMR Data Acquisition

The following is a generalized, yet robust, protocol for acquiring high-quality NMR spectra for 3-Amino-5-bromopyridine-2-carboxylic acid.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the compound.

-

Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is the solvent of choice due to its ability to dissolve polar compounds and to slow down the exchange of labile protons (like -COOH and -NH₂), often allowing for their observation.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Parameters:

-

Spectral Width: -2 to 16 ppm.

-

Number of Scans: 16-64 scans to achieve adequate signal-to-noise.

-

Relaxation Delay (d1): 2 seconds.

-

-

Processing: Apply a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the residual DMSO signal at 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

-

Acquisition Parameters:

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

-

Processing: Apply a line broadening of 1-2 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the DMSO-d₆ solvent signal at 39.52 ppm.

-

Workflow for NMR Analysis

Caption: The synergistic use of different spectroscopic techniques for structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.

Experimental Data Summary

LC-MS analysis using Electrospray Ionization (ESI) in positive ion mode provided the following data. [3]

| Parameter | Value |

|---|---|

| Calculated Monoisotopic Mass (for C₆H₅⁷⁹BrN₂O₂) | 215.9534 Da |

| Measured m/z [M+H]⁺ | 217.0 |

Interpretation

-

Molecular Ion Peak: The measured mass-to-charge ratio (m/z) of 217.0 for the protonated molecule ([M+H]⁺) is consistent with the calculated molecular weight of 217.02 g/mol for the compound. [1][2]* Isotopic Pattern: A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. Therefore, the mass spectrum should exhibit two peaks for the molecular ion, [M]⁺˙ and [M+2]⁺˙, of nearly equal intensity. For the [M+H]⁺ ion, we would expect to see peaks at m/z ~217 and ~219 of roughly equal abundance. This isotopic signature is a definitive confirmation of the presence of a single bromine atom in the molecule.

Experimental Protocol for LC-MS Data Acquisition

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute this stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

-

-

LC-MS System:

-

LC System: A standard High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid to promote protonation.

-

MS Detector: A mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

-

MS Acquisition Parameters:

-

Ionization Mode: ESI Positive.

-

Mass Range: Scan from m/z 50 to 500.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 120-150 °C.

-

Conclusion

The collective spectroscopic data from NMR, IR, and MS provides a self-validating system for the structural confirmation of 3-Amino-5-bromopyridine-2-carboxylic acid. The ¹H NMR data confirms the substitution pattern of the pyridine ring, while mass spectrometry verifies the molecular weight and the presence of a bromine atom. Although experimental IR and ¹³C NMR data are not widely published, their expected spectral features, based on well-established principles, are highly consistent with the proposed structure. The protocols and interpretations provided in this guide offer a robust framework for researchers working with this and similar heterocyclic compounds, ensuring data integrity and facilitating downstream applications.

References

-

Buhle, V., & Komar, M. (2017). Hyperfine Effects in Ligand NMR: Paramagnetic Ru(III) Complexes with 3-Substituted Pyridines. Inorganic Chemistry, 56(24), 15031–15043. [Link]

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

-

PubChem. (n.d.). 3-Amino-5-bromopyridine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

PubChemLite. (n.d.). 3-amino-5-bromopyridine-2-carboxylic acid hydrochloride. Retrieved January 20, 2026, from [Link]

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. [Link]

-

University of Calgary. (n.d.). Ch13 - Sample IR spectra. Retrieved January 20, 2026, from [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. echemi.com [echemi.com]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

solubility profile of 3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride

An In-Depth Technical Guide to the Solubility Profile of 3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride

Abstract: This technical guide provides a comprehensive framework for characterizing the , a key building block in modern medicinal chemistry. Recognizing the current scarcity of public data for this specific compound, this document serves as both a theoretical primer and a practical handbook for researchers, scientists, and drug development professionals. We will delve into the structural features of the molecule that predict its solubility behavior, present the critical distinction between thermodynamic and kinetic solubility, and provide detailed, field-proven experimental protocols for their determination. The ultimate goal is to empower research teams to generate the robust, high-quality solubility data essential for advancing drug discovery programs.

Introduction to 3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride

The journey of a drug candidate from discovery to clinical application is profoundly influenced by its fundamental physicochemical properties. Among these, solubility stands out as a critical determinant of bioavailability, formulability, and overall viability. 3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride is a substituted pyridine derivative increasingly utilized as a versatile intermediate in the synthesis of complex bioactive molecules, including novel protein degraders.[1] A thorough understanding of its solubility is therefore not an academic exercise, but a prerequisite for its effective application.

Physicochemical Properties

A summary of the core physicochemical properties for the subject compound and its parent free-acid form is presented below.

| Property | 3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride | 3-Amino-5-bromopyridine-2-carboxylic acid (Parent) | Reference(s) |

| CAS Number | 1523570-94-6 | 870997-85-6 | [1][2][3] |

| Molecular Formula | C₆H₆BrClN₂O₂ | C₆H₅BrN₂O₂ | [1][3][4] |

| Molecular Weight | 253.48 g/mol | 217.02 g/mol | [1][3][4] |

| Purity | Typically ≥97% | Typically ≥97% | [1][5] |

Structural Analysis and Predicted Solubility Behavior

The solubility of a compound is intrinsically linked to its molecular structure. 3-Amino-5-bromopyridine-2-carboxylic acid possesses three key ionizable functional groups:

-

A carboxylic acid group (-COOH), which is acidic.

-

An aromatic amino group (-NH₂), which is basic.

-

A pyridine ring nitrogen , which is also basic.

This combination makes the molecule amphoteric, meaning it can act as both an acid and a base. Its net charge, and therefore its interaction with polar solvents like water, is highly dependent on the pH of the solution. The hydrochloride salt form is a deliberate chemical modification designed to improve the aqueous solubility of the compound, particularly in neutral to acidic media, by ensuring the basic nitrogen centers are protonated.[6]

The expected pH-solubility profile will be "U-shaped," with higher solubility at low pH (due to protonation of the amino and pyridine groups, forming a soluble cation) and high pH (due to deprotonation of the carboxylic acid, forming a soluble anion), and the lowest solubility at its isoelectric point (pI), where the molecule exists predominantly as a neutral zwitterion.

Caption: Predicted relationship between pH and the ionization state of the compound.

Theoretical Foundations of Solubility Measurement

Before embarking on experimental work, it is crucial to understand the two primary types of solubility measurements used in drug discovery, as they provide different, yet complementary, information.

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

-

Thermodynamic Solubility (or Equilibrium Solubility) is the maximum concentration of a substance that can dissolve in a solvent at equilibrium.[7] This is a fundamental, intrinsic property of the compound in its most stable solid-state form. It is typically determined using the "gold standard" shake-flask method, which allows sufficient time (often 24 hours or more) for the solution to reach a true equilibrium with the excess solid.[8][9] This value is critical for lead optimization and formulation development.[10]

-

Kinetic Solubility is determined by dissolving the compound in an organic solvent (typically DMSO) and then adding this stock solution to an aqueous buffer.[11] The concentration at which precipitation is first observed is the kinetic solubility. This method is high-throughput and well-suited for early discovery screening.[10] However, the results are often higher than thermodynamic solubility because the rapid precipitation can form metastable or amorphous solids, which are more soluble than the stable crystalline form.[12] Relying solely on kinetic data can lead to an overestimation of a compound's true solubility.[7][12]

The Impact of the Solid State

The solid-state form of a compound significantly affects its solubility.[13] Different crystal forms (polymorphs) of the same molecule can exhibit different solubilities and dissolution rates.[6][14] An amorphous form, lacking a defined crystal lattice, is generally more soluble than its crystalline counterparts but may be less stable.[15] When determining thermodynamic solubility, it is essential to be in equilibrium with the most stable crystalline form.

Experimental Determination of the Solubility Profile

This section provides detailed protocols for generating a comprehensive solubility profile. The choice between protocols depends on the stage of research and the specific questions being addressed.

Caption: General experimental workflow for solubility profiling.

Protocol: Thermodynamic Solubility (Shake-Flask Method)

This method is considered the most reliable for determining equilibrium solubility.[8][16]

Materials & Equipment:

-

3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride (solid powder)

-

Selected solvents (e.g., pH 7.4 phosphate-buffered saline (PBS), Simulated Gastric Fluid (SGF, pH 1.2), Simulated Intestinal Fluid (SIF, pH 6.8), water, organic solvents)

-

Glass vials with screw caps

-

Analytical balance

-

Orbital shaker with temperature control (e.g., 25 °C or 37 °C)

-

Centrifuge

-

0.22 µm syringe filters (low-binding, e.g., PVDF)

-

HPLC or LC-MS system for quantification

Procedure:

-

Preparation: Add an excess amount of the solid compound (e.g., 2-5 mg) to a glass vial. The amount should be enough to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., 1 mL) to the vial.

-

Equilibration: Cap the vials securely and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for 24 hours.[10] This extended time is crucial to ensure equilibrium is reached. Visually confirm that excess solid is still present.

-

Phase Separation: After equilibration, separate the solid from the solution. This is a critical step.

-

Option A (Recommended): Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Option B: Filter the suspension using a 0.22 µm syringe filter. Note: Potential loss of compound due to adsorption to the filter must be evaluated, especially for low-solubility compounds.[16]

-

-

Quantification: Carefully take an aliquot of the clear supernatant. Dilute it with an appropriate mobile phase or solvent and analyze the concentration using a pre-validated HPLC-UV or LC-MS method against a standard curve.

-

Calculation: The determined concentration is the thermodynamic solubility of the compound in that specific medium.

Protocol: pH-Solubility Profile

This protocol is an extension of the shake-flask method to map out solubility across a physiologically relevant pH range.

Materials & Equipment:

-

Same as Protocol 3.1.

-

A series of buffered solutions covering the desired pH range (e.g., buffers at pH 2, 4, 6, 7, 7.4, 8, and 10).

Procedure:

-

Execute the Shake-Flask Method (Protocol 3.1) in parallel for each of the buffered solutions.

-

After quantification, plot the measured solubility (in µg/mL or µM) on the y-axis against the pH of the buffer on the x-axis.

-

This plot provides a visual representation of the pH-solubility profile, which is invaluable for predicting oral absorption and guiding formulation development.

Data Interpretation and Implications

Presenting the Data

Organizing the generated data into clear tables and graphs is essential for interpretation and communication within a project team.

Table 1: Example Solubility Data Table

| Solvent/Medium | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method |

| Water | 25 | Experimental Value | Calculated Value | Thermodynamic |

| pH 1.2 Buffer (SGF) | 37 | Experimental Value | Calculated Value | Thermodynamic |

| pH 6.8 Buffer (SIF) | 37 | Experimental Value | Calculated Value | Thermodynamic |

| pH 7.4 Buffer (PBS) | 37 | Experimental Value | Calculated Value | Thermodynamic |

| Methanol | 25 | Experimental Value | Calculated Value | Thermodynamic |

| Acetonitrile | 25 | Experimental Value | Calculated Value | Thermodynamic |

Implications for Drug Development

The solubility profile directly impacts several key decisions in drug development:

-

Biopharmaceutics Classification System (BCS): Aqueous solubility data (specifically at the lowest point in the pH 1-6.8 range) is a primary component of BCS classification, which helps predict a drug's in vivo performance.

-

Formulation Strategy: Poor aqueous solubility may necessitate enabling formulation technologies such as salt selection, particle size reduction, or amorphous solid dispersions.[6]

-

In Vitro Assay Reliability: Low solubility can cause compounds to precipitate in in vitro biological assays, leading to unreliable or misleading results.[10] Knowing the solubility limit in assay buffer is critical for data integrity.

-

Route of Administration: High solubility is often required for parenteral (injectable) formulations, while for oral administration, both solubility and dissolution rate become critical factors.

Conclusion

References

-

Effects of Crystal Form on Solubility and Pharmacokinetics: A Crystal Engineering Case Study of Lamotrigine - ACS Publications. [online] Available at: [Link] [Accessed 20 January 2026].

-

Experimental and Computational Methods Pertaining to Drug Solubility - SciSpace. [online] Available at: [Link] [Accessed 20 January 2026].

-

Pharmaceutical Crystallization in drug development - Syrris. [online] Available at: [Link] [Accessed 20 January 2026].

-

Kinetic versus thermodynamic solubility temptations and risks - Ovid. [online] Available at: [Link] [Accessed 20 January 2026].

-

A review of methods for solubility determination in biopharmaceutical drug characterisation | Request PDF - ResearchGate. [online] Available at: [Link] [Accessed 20 January 2026].

-

ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. [online] Available at: [Link] [Accessed 20 January 2026].

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. [online] Available at: [Link] [Accessed 20 January 2026].

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [online] Available at: [Link] [Accessed 20 January 2026].

-

Effects of Crystal Form on Solubility and Pharmacokinetics: A Crystal Engineering Case Study of Lamotrigine | Crystal Growth & Design - ACS Publications. [online] Available at: [Link] [Accessed 20 January 2026].

-

solubility experimental methods.pptx - Slideshare. [online] Available at: [Link] [Accessed 20 January 2026].

-

Thermodynamic vs. Kinetic Solubility: Knowing Which is Which | American Pharmaceutical Review. [online] Available at: [Link] [Accessed 20 January 2026].

-

Impact of Crystal Habit on Solubility of Ticagrelor - ResearchGate. [online] Available at: [Link] [Accessed 20 January 2026].

-

Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic - Sygnature Discovery. [online] Available at: [Link] [Accessed 20 January 2026].

-

effect of crystalline to amorphous conversions on solubility of cefuroxime axetil. [online] Available at: [Link] [Accessed 20 January 2026].

-

3-Amino-5-bromopyridine-2-carboxylic acid | C6H5BrN2O2 | CID 49761581 - PubChem. [online] Available at: [Link] [Accessed 20 January 2026].

-

Specifications of 3-amino-5-bromopyridine-2-carboxylic acid hydrochloride - Capot Chemical. [online] Available at: [Link] [Accessed 20 January 2026].

-

3-Amino 5-Bromo 2-Carboxylic Acid (870997-85-6) Trader - Wholesaler / Distributor from Surat - Cynor Laboratories. [online] Available at: [Link] [Accessed 20 January 2026].

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. 3-amino-5-bromopyridine-2-carboxylic acid | 870997-85-6 [chemicalbook.com]

- 3. capotchem.com [capotchem.com]

- 4. 3-Amino-5-bromopyridine-2-carboxylic acid | C6H5BrN2O2 | CID 49761581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cynorlaboratories.com [cynorlaboratories.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. researchgate.net [researchgate.net]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. enamine.net [enamine.net]

- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 12. ovid.com [ovid.com]

- 13. syrris.com [syrris.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. "EFFECT OF CRYSTALLINE TO AMORPHOUS CONVERSIONS ON SOLUBILITY OF CEFURO" by Tooba Murshedkav [digitalcommons.uri.edu]

- 16. scispace.com [scispace.com]

3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride crystal structure analysis

An In-depth Technical Guide to the Crystal Structure Analysis of 3-Amino-5-bromopyridine-2-carboxylic acid Hydrochloride

Introduction: The Structural Imperative in Modern Drug Discovery

In the landscape of pharmaceutical development, the precise three-dimensional arrangement of atoms within an active pharmaceutical ingredient (API) is a cornerstone of its function, efficacy, and safety profile. Pyridine carboxylic acid derivatives are a well-established class of scaffolds vital to the creation of therapeutics for a wide range of diseases, including cancer, diabetes, and infectious agents.[1][2][3] Their utility lies in the versatile chemical nature of the pyridine ring, which can be tailored to achieve specific biological activities.[4][5]

This guide focuses on a representative molecule, 3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride, a compound possessing key functional groups—an amino group, a halogen, and a carboxylic acid—that are pivotal for forming specific interactions with biological targets. The determination of its solid-state structure via single-crystal X-ray diffraction (SCXRD) is not merely an academic exercise; it is a critical step in understanding its physicochemical properties, such as solubility and stability, and provides a definitive blueprint for structure-activity relationship (SAR) studies.[1][2]

This document provides researchers, crystallographers, and drug development professionals with a comprehensive walkthrough of the entire crystal structure analysis workflow. We will proceed from the foundational steps of material synthesis and crystallization to the intricacies of X-ray data collection, structure solution, and detailed interpretation of the resulting molecular and supramolecular architecture.

Part 1: Synthesis and Single Crystal Growth

A successful SCXRD experiment is fundamentally dependent on the quality of the single crystal.[6][7] Therefore, significant effort must be dedicated to both the synthesis of high-purity material and the subsequent crystallization process.

Synthesis of 3-Amino-5-bromopyridine-2-carboxylic acid Hydrochloride

The target compound can be synthesized from commercially available precursors. A common route involves the Hofmann rearrangement of a corresponding amide. The final step is salt formation with hydrochloric acid to yield the target hydrochloride.